molecular formula C10H11NO4 B181076 Ethyl 2-(2-nitrophenyl)acetate CAS No. 31912-02-4

Ethyl 2-(2-nitrophenyl)acetate

Cat. No. B181076
M. Wt: 209.2 g/mol
InChI Key: CJHXMQCYEILGFT-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

In ethanol (250 ml) was dissolved (2-nitrophenyl)acetic acid (18.5 g, 0.102 mmol), and to the resulting solution was added concentrated H2SO4 (0.1 ml). The mixture was heated under reflux for 24 hours. The reaction mixture was cooled to room temperature and then, diluted with ethyl acetate. The diluted solution was washed with a saturated aqueous solution of sodium bicarbonate and saturated brine, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, whereby ethyl (2-nitrophenyl)acetate (17.4 g, 82%) was obtained as a colorless solid.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=[O:12])([O-:3])=[O:2].OS(O)(=O)=O.[CH2:19](O)[CH3:20]>C(OCC)(=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O:13][CH2:19][CH3:20])=[O:12])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
WASH
Type
WASH
Details
The diluted solution was washed with a saturated aqueous solution of sodium bicarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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